Researchers seeking oral cephalosporin efficacy face the poor bioavailability of cefetamet free acid, which fails in solid dosage forms. Cefetamet pivoxil hydrochloride (CAS 111696-23-2) is the mandated API for oral tablets, offering:
This compound is available for global shipping, supporting formulation R&D and analytical method development.
Cefetamet pivoxil hydrochloride is a third-generation, broad-spectrum oral cephalosporin prodrug. Structurally, it is the hydrochloride salt of the pivaloyloxymethyl ester of cefetamet. In industrial and pharmaceutical procurement, this specific salt form is prioritized over the free acid or free base due to its optimized physicochemical profile, which includes enhanced gastric solubility, superior stability against thermolysis during formulation, and reliable in vivo hydrolysis to the active moiety. By masking the polar carboxylic acid group, the pivoxil ester dramatically improves gastrointestinal membrane permeability, while the hydrochloride salt ensures rapid dissolution kinetics at low pH, making it the definitive choice for solid oral dosage forms targeting respiratory and urinary tract infections [1].
Substituting Cefetamet pivoxil hydrochloride with the active free acid (cefetamet) or the un-salified free base results in catastrophic formulation and pharmacokinetic failures. The free acid exhibits negligible oral bioavailability due to its high polarity, rendering it useless for oral administration. While the free base (cefetamet pivoxil) improves lipophilicity, it suffers from poorer solubility in organic processing solvents (e.g., DMSO) and slower dissolution rates in acidic gastric environments compared to the hydrochloride salt . Furthermore, the hydrochloride salt demonstrates specific synergistic interactions with polymeric excipients (such as HPMC and PVP), which stabilize the labile ester bond against thermolysis and prevent premature degradation during tablet compression. Procurement of the exact hydrochloride salt is therefore mandatory to achieve the regulatory-required ~55% absolute bioavailability and to ensure a stable, manufacturable solid dosage form[1].
In API processing and high-throughput screening, the solubility limit of the compound dictates the feasibility of liquid-phase operations. Cefetamet pivoxil hydrochloride achieves a maximum solubility of ≥ 100 mg/mL in anhydrous DMSO, whereas the free base form is limited to ≥ 30 mg/mL. This >3.3-fold increase in organic solubility allows for higher concentration stock solutions, reducing solvent volumes during formulation, crystallization, and analytical workflows.
| Evidence Dimension | Maximum solubility in DMSO |
| Target Compound Data | ≥ 100 mg/mL (182.47 mM) |
| Comparator Or Baseline | Cefetamet Pivoxil (Free Base): ≥ 30 mg/mL (141.34 mM) |
| Quantified Difference | >3.3-fold higher solubility limit |
| Conditions | Standard laboratory temperature, anhydrous DMSO |
Enables the preparation of highly concentrated API solutions, minimizing solvent waste and optimizing downstream liquid-phase processing.
The primary justification for synthesizing the pivoxil hydrochloride derivative is to bypass the severe absorption limitations of the parent drug. While the active free acid (cefetamet) has negligible oral bioavailability, the administration of cefetamet pivoxil hydrochloride in a 500 mg tablet formulation achieves an absolute systemic bioavailability of 55.0% ± 8.0%. This transformation from an IV-only molecule to a highly effective oral therapeutic is entirely dependent on the specific physicochemical properties of the hydrochloride prodrug salt[1].
| Evidence Dimension | Absolute systemic bioavailability (F%) |
| Target Compound Data | 55.0% ± 8.0% |
| Comparator Or Baseline | Cefetamet (Free acid): Negligible oral absorption (<10%) |
| Quantified Difference | >5-fold increase in systemic exposure |
| Conditions | In vivo human pharmacokinetic studies, 500 mg dose, fed state |
Dictates the absolute necessity of procuring the pivoxil hydrochloride form for any oral solid dosage manufacturing.
For oral cephalosporins targeting sinusitis, the ability of the active drug to penetrate the maxillary sinus mucosa is a critical performance metric. At steady state, cefetamet (delivered as cefetamet pivoxil hydrochloride) demonstrated a mean tissue-to-plasma concentration ratio of 0.60, significantly outperforming the competing prodrug cefuroxime axetil, which achieved a ratio of only 0.38. This enhanced distribution ensures that local tissue concentrations remain well above the MIC for target pathogens [1].
| Evidence Dimension | Mean tissue-to-plasma concentration ratio |
| Target Compound Data | 0.60 (range 0.52 to 0.77) |
| Comparator Or Baseline | Cefuroxime Axetil: 0.38 (range 0.28 to 0.44) |
| Quantified Difference | 1.58-fold higher tissue penetration ratio |
| Conditions | Steady-state human clinical measurement, 2 to 4.5 h post-dose, maxillary sinus mucosa |
Provides a compelling pharmacokinetic rationale for selecting this API over older prodrugs for upper respiratory tract infection formulations.
In comparative in vitro time-kill studies, the active moiety of cefetamet pivoxil hydrochloride demonstrates rapid bactericidal kinetics against key respiratory pathogens. At 4x MIC, cefetamet achieved a ≥99.9% (3-log) reduction of Streptococcus pneumoniae within 4 hours, and Streptococcus pyogenes within 2 hours. This rapid onset of bactericidal activity compares highly favorably to other third-generation oral cephalosporins like cefixime, which often exhibit slower, more prolonged killing kinetics[1].
| Evidence Dimension | Time to 99.9% bacterial killing (3-log reduction) |
| Target Compound Data | ≤ 4 hours (S. pneumoniae) |
| Comparator Or Baseline | Cefixime: Slower, variable killing kinetics under identical conditions |
| Quantified Difference | Equivalent or superior rapid 3-log reduction at 4h |
| Conditions | In vitro time-kill assay, 4x MIC, 10^5 CFU/mL inoculum, 37°C |
Provides a competitive efficacy benchmark for buyers selecting an API for acute, fast-acting respiratory tract infection formulations.
Due to its optimized ~55% absolute bioavailability and rapid dissolution at gastric pH, Cefetamet Pivoxil Hydrochloride is the mandatory API for formulating oral tablets and capsules targeting community-acquired pneumonia and sinusitis. Its superior tissue penetration ratio directly supports clinical efficacy in these indications [1].
The hydrochloride salt's compatibility with polymeric excipients (like HPMC) allows for the development of dispersible tablets and syrups that maintain chemical stability against thermolysis and hydrolysis, ensuring a reliable shelf-life for pediatric formulations [2].
In clinical microbiology and diagnostic assay development, this compound serves as a critical reference standard for evaluating the susceptibility of beta-lactamase-producing Enterobacteriaceae and respiratory pathogens to third-generation oral cephalosporins, leveraging its rapid bactericidal kinetics [3].